molecular formula C13H21N3O2S B2969082 (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353955-80-2

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No. B2969082
CAS RN: 1353955-80-2
M. Wt: 283.39
InChI Key: BWGKDHSXUNKWFN-UHFFFAOYSA-N
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Description

The compound “(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol” is a specialty chemical that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Electrochemical Oxidation

The indirect electrochemical oxidation of piperidin-4-ones, which shares structural similarities with the compound , has been demonstrated to lead to α-hydroxyketals. This process, conducted in an undivided cell with sodium iodide/sodium methoxide system in methanol, achieves substance yields of 50–80% and current yields of 50–65% (Elinson et al., 2006).

Crystal Structure Analysis

Risperidone N-oxide hydrogen peroxide methanol solvate's crystal structure reveals insights into compound stabilization via O—H⋯O and C—H⋯O interactions. The study of such solvates aids in understanding how different components influence molecular conformation and packing in crystals (Ravikumar et al., 2005).

Synthesis of Novel Compounds

The three-component synthesis and characterization of novel pyridine derivatives highlight the versatility of piperidine as a building block for creating complex structures. This synthesis approach, using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, exemplifies the compound's potential in facilitating diverse chemical reactions (Wu Feng, 2011).

Antimicrobial Activity

New pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid, using a structure similar to the queried compound, exhibit variable and modest antimicrobial activity. This highlights the potential for developing antimicrobial agents through structural modification of piperidine derivatives (Patel et al., 2011).

Catalytic N-Alkylation

The catalytic N-alkylation of amines with primary alcohols over halide clusters, involving piperidine and methanol, demonstrates the compound's utility in synthesizing N-methylated piperidines. Such processes are vital for producing various chemical intermediates and pharmaceuticals (Kamiguchi et al., 2007).

Quantum Chemical and Molecular Dynamics Studies

The study on corrosion inhibition by piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations reveals the potential of such compounds in protecting metals from corrosion. This application is crucial for industrial settings where metal longevity is desired (Kaya et al., 2016).

properties

IUPAC Name

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-18-12-7-11(14-13(15-12)19-2)16-6-4-5-10(8-16)9-17/h7,10,17H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGKDHSXUNKWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

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